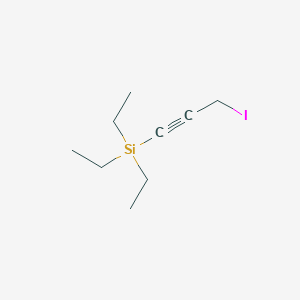
Triethyl(3-iodoprop-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3-iodoprop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of an iodine atom attached to a propynyl group, which is further bonded to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-iodoprop-1-yn-1-yl)silane typically involves the reaction of 3-iodopropyne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne (3-iodopropyne) reacts with the silane (triethylsilane) under the influence of a platinum or rhodium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-iodoprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions.
Major Products Formed
Substitution: Formation of triethyl(3-chloroprop-1-yn-1-yl)silane or triethyl(3-aminoprop-1-yn-1-yl)silane.
Reduction: Formation of triethyl(prop-1-yn-1-yl)silane or triethyl(prop-1-en-1-yl)silane.
Oxidation: Formation of triethyl(3-oxoprop-1-yn-1-yl)silane or triethyl(3-carboxyprop-1-yn-1-yl)silane.
Scientific Research Applications
Triethyl(3-iodoprop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which Triethyl(3-iodoprop-1-yn-1-yl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and the alkyne group provide reactive sites for nucleophilic substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- Triethyl(3-bromoprop-1-yn-1-yl)silane
- Triethyl(3-chloroprop-1-yn-1-yl)silane
- Triethyl(3-fluoroprop-1-yn-1-yl)silane
Uniqueness
Triethyl(3-iodoprop-1-yn-1-yl)silane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the combination of the alkyne group and the triethylsilane moiety provides versatility in various chemical transformations.
Properties
CAS No. |
612825-82-8 |
|---|---|
Molecular Formula |
C9H17ISi |
Molecular Weight |
280.22 g/mol |
IUPAC Name |
triethyl(3-iodoprop-1-ynyl)silane |
InChI |
InChI=1S/C9H17ISi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI Key |
XZYKTASGNSUOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


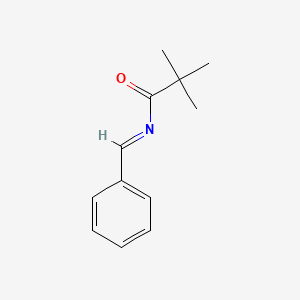
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
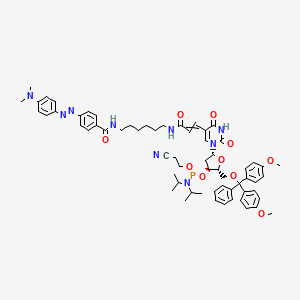
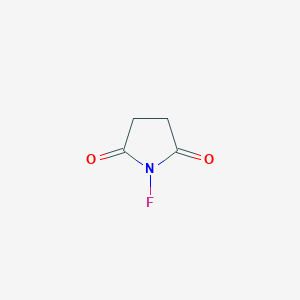

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
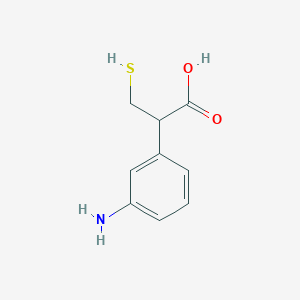
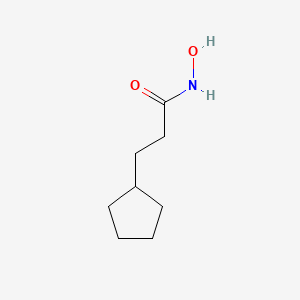
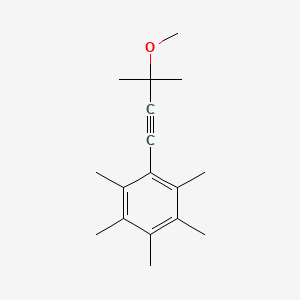
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
